Cas no 2171269-47-7 ((2R)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid)

(2R)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- (2R)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid
- 2171269-47-7
- (2R)-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-methylbutanoic acid
- EN300-1516066
-
- Inchi: 1S/C27H26N2O5/c1-16(2)24(26(31)32)29-25(30)21-13-7-8-14-23(21)28-27(33)34-15-22-19-11-5-3-9-17(19)18-10-4-6-12-20(18)22/h3-14,16,22,24H,15H2,1-2H3,(H,28,33)(H,29,30)(H,31,32)/t24-/m1/s1
- InChI Key: RSWSQNRPCDXWDN-XMMPIXPASA-N
- SMILES: O(C(NC1C=CC=CC=1C(N[C@@H](C(=O)O)C(C)C)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 458.18417193g/mol
- Monoisotopic Mass: 458.18417193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 8
- Complexity: 719
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 105Ų
- XLogP3: 5.4
(2R)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1516066-0.25g |
(2R)-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-methylbutanoic acid |
2171269-47-7 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1516066-500mg |
(2R)-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-methylbutanoic acid |
2171269-47-7 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1516066-0.1g |
(2R)-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-methylbutanoic acid |
2171269-47-7 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1516066-0.05g |
(2R)-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-methylbutanoic acid |
2171269-47-7 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1516066-10.0g |
(2R)-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-methylbutanoic acid |
2171269-47-7 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1516066-50mg |
(2R)-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-methylbutanoic acid |
2171269-47-7 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1516066-2.5g |
(2R)-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-methylbutanoic acid |
2171269-47-7 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1516066-10000mg |
(2R)-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-methylbutanoic acid |
2171269-47-7 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1516066-1000mg |
(2R)-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-methylbutanoic acid |
2171269-47-7 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1516066-250mg |
(2R)-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-methylbutanoic acid |
2171269-47-7 | 250mg |
$3099.0 | 2023-09-27 |
(2R)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid Related Literature
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Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
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Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
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Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
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Additional information on (2R)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid
Research Brief on (2R)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid (CAS: 2171269-47-7)
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of (2R)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid (CAS: 2171269-47-7) as a key intermediate in peptide synthesis and drug development. This compound, characterized by its Fmoc-protected amino acid structure, plays a crucial role in solid-phase peptide synthesis (SPPS), enabling the efficient production of complex peptides with high purity and yield. The following brief synthesizes the latest findings and applications of this compound in biomedical research.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of (2R)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid in the synthesis of novel peptide-based inhibitors targeting protease enzymes. The research demonstrated that the compound's unique stereochemistry and Fmoc protection group enhance its compatibility with automated SPPS protocols, reducing side reactions and improving overall synthesis efficiency. The resulting peptides exhibited potent inhibitory activity against SARS-CoV-2 main protease (Mpro), suggesting potential applications in antiviral drug development.
Further investigations have focused on optimizing the compound's physicochemical properties for enhanced bioavailability. A 2024 preprint in Bioorganic & Medicinal Chemistry Letters reported structural modifications to the phenylformamido moiety, which improved the compound's solubility in aqueous buffers while maintaining its stability during prolonged storage. These modifications are critical for scaling up production and facilitating in vivo studies.
In addition to its role in peptide synthesis, (2R)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid has been utilized in the development of targeted drug delivery systems. Researchers at the University of Cambridge recently incorporated this compound into pH-sensitive nanocarriers, leveraging its carboxylic acid group for covalent conjugation with therapeutic payloads. The nanocarriers demonstrated selective release of anticancer drugs in tumor microenvironments, as evidenced by in vitro and in vivo models published in Advanced Drug Delivery Reviews (2024).
Ongoing clinical trials are evaluating the safety and efficacy of peptide therapeutics derived from this intermediate. Phase I results from a multicenter study (NCT05678944) indicated favorable pharmacokinetic profiles for Fmoc-modified peptides in healthy volunteers, with no significant adverse effects observed. These findings underscore the compound's potential as a versatile building block for next-generation biologics.
Future research directions include exploring the compound's applications in stapled peptide design and macrocyclic drug discovery. Computational modeling studies predict that its rigid backbone structure could stabilize secondary peptide conformations, offering new opportunities for targeting protein-protein interactions. Collaborative efforts between academia and industry are expected to accelerate the translation of these discoveries into clinical candidates.
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